6-Methoxy-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149908. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

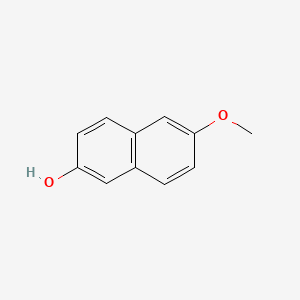

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPKRXOOVICNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199117 | |

| Record name | 6-Methoxy-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5111-66-0 | |

| Record name | 6-Methoxy-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005111660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5111-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXY-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL375UDR3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Evaluation of 6-Methoxy-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-naphthol is a naphthalene (B1677914) derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a proposed methodology for investigating its anti-inflammatory activity through the nuclear factor-kappa B (NF-κB) signaling pathway. While naphthol derivatives are known for their anti-inflammatory effects, often through cyclooxygenase (COX) inhibition, the presence of a methoxy (B1213986) group in this compound suggests a potentially different mechanism of action. This guide outlines a structured approach to explore the hypothesis that this compound may exert anti-inflammatory effects by modulating the NF-κB pathway, a key regulator of inflammation.

Chemical and Physical Properties

This compound, also known as 2-hydroxy-6-methoxynaphthalene, is a solid organic compound. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |

| Molecular Weight | 174.20 g/mol | [1][2] |

| Appearance | Off-white to light brown solid | |

| Melting Point | 148-152 °C | [2] |

| Boiling Point | 336.7 ± 15.0 °C (Predicted) | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Soluble in hot benzene-hexane. | [3] |

| pKa | 9.76 ± 0.40 (Predicted) | |

| CAS Number | 5111-66-0 | [1][2] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses and involves a three-step process starting from 2-naphthol (B1666908).[3]

Step 1: Bromination of 2-Naphthol to 1,6-Dibromo-2-naphthol

-

In a suitable reaction vessel, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid.

-

Slowly add a solution of 320 g (2 moles) of bromine in 100 ml of acetic acid to the 2-naphthol solution with gentle shaking over 15-30 minutes. The reaction is exothermic; cool the mixture as needed.

-

After the addition is complete, add 100 ml of water and heat the mixture to boiling.

-

Cool the mixture to 100°C and add 25 g of mossy tin. Continue boiling until the tin dissolves. Repeat this with another 25 g of tin, followed by a final addition of 100 g of tin, and boil for 3 hours.

-

Cool the mixture to 50°C and filter with suction to remove the tin salts. Wash the collected solids with 100 ml of cold acetic acid and combine the wash with the filtrate.

-

Pour the filtrate into 3 L of cold water to precipitate the 6-bromo-2-naphthol (B32079).

-

Filter the precipitate, wash with 1 L of cold water, and dry at 100°C.

Step 2: Methylation of 6-Bromo-2-naphthol to 6-Bromo-2-methoxynaphthalene

-

Mix the dry 6-bromo-2-naphthol with a solution of 200 ml of concentrated sulfuric acid in 500 ml of technical grade methanol.

-

Heat the mixture to a vigorous reflux for 4 hours. An oily layer will separate.

-

Pour the hot mixture into 3 L of ice and water.

-

Collect the solid by filtration and triturate with 1 L of hot 5% sodium hydroxide (B78521) solution.

-

Chill the mixture to solidify the oil, filter, and dry the product.

-

Purify the 6-bromo-2-methoxynaphthalene by distillation at 114–118°C (0.2 mm Hg). The purified product has a melting point of 101.5–103°C.[3]

Step 3: Grignard Reaction to form this compound

-

In a flame-dried 2-L three-necked flask under a nitrogen atmosphere, place 27 g (1.1 mole) of magnesium turnings.

-

Add 200 ml of anhydrous tetrahydrofuran (B95107) (THF), approximately 95 g of 6-bromo-2-methoxynaphthalene, and a small crystal of iodine.

-

Heat the mixture to initiate the Grignard reaction (reflux will become spontaneous).

-

Add an additional 600 ml of THF and the remaining 6-bromo-2-methoxynaphthalene (total of 237.4 g, 1 mole) to maintain a vigorous reflux.

-

After the addition is complete and the spontaneous reflux subsides, heat the solution to reflux for an additional 20 minutes.

-

In a separate 5-L three-necked flask, place 125 ml (1.1 mole) of trimethyl borate (B1201080) and 600 ml of THF, and cool to -10°C.

-

Add the prepared Grignard solution to the borate solution over 30 minutes, maintaining the temperature between -10°C and -5°C.

-

After stirring for 15 minutes, add 86 ml (1.5 mole) of chilled acetic acid at once.

-

Slowly add a cold solution of 112 ml (1.1 mole) of 30% hydrogen peroxide in 100 ml of water over 15 minutes, keeping the temperature below 0°C.

-

Allow the mixture to warm to room temperature over 20 minutes and then pour it into a 2-L separatory funnel.

-

Wash the organic layer with a saturated ammonium (B1175870) sulfate (B86663) solution containing ferrous ammonium sulfate until the brown ferric color is no longer produced.

-

Dry the organic layer over magnesium sulfate and concentrate to yield the crude solid product.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot benzene-hexane mixture.[3]

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The purified this compound should have a melting point of 148–149°C.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR Spectroscopy :

-

Instrument : 400 MHz NMR spectrometer.

-

Parameters : Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Expected Signals : Look for signals corresponding to the aromatic protons on the naphthalene ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns will confirm the substitution pattern.

-

-

¹³C NMR Spectroscopy :

-

Instrument : 100 MHz NMR spectrometer (corresponding to a 400 MHz proton instrument).

-

Parameters : Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required (e.g., 1024 or more).

-

Expected Signals : Expect signals for the eleven unique carbon atoms in the molecule, including the methoxy carbon and the aromatic carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

-

Data Acquisition : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions : Look for characteristic peaks for O-H stretching (broad, around 3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C-O stretching of the phenol (B47542) and ether (around 1200-1300 cm⁻¹), and aromatic C=C stretching (around 1500-1600 cm⁻¹).

Proposed Biological Activity Investigation: Inhibition of NF-κB Signaling

Given that the methoxy group may abolish direct COX inhibition, a plausible alternative anti-inflammatory mechanism is the modulation of the NF-κB signaling pathway. The following experimental workflow is proposed to test this hypothesis.

Caption: Proposed experimental workflow to investigate the inhibitory effect of this compound on the LPS-induced NF-κB signaling pathway in macrophages.

Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophages in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a vehicle control) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine analysis) to induce an inflammatory response.

Western Blot Analysis for NF-κB Pathway Proteins

-

After treatment, wash the cells with ice-cold PBS and lyse them to separate cytoplasmic and nuclear protein fractions.

-

Determine the protein concentration of each fraction using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, Lamin B (nuclear marker), and β-actin (cytoplasmic loading control).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.

Immunofluorescence for p65 Nuclear Translocation

-

Grow cells on coverslips in a multi-well plate and treat as described above.

-

After treatment, fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites and incubate with a primary antibody against the p65 subunit of NF-κB.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Capture images and quantify the nuclear translocation of p65.

ELISA for Pro-inflammatory Cytokines

-

After the 24-hour stimulation period, collect the cell culture supernatants.

-

Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway, which is a key regulator of inflammation and a potential target for this compound.

Caption: The canonical NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound.

Conclusion

This technical guide provides a comprehensive resource for researchers working with this compound. The detailed chemical properties and experimental protocols for synthesis and characterization will facilitate its use in further studies. The proposed investigation into its effects on the NF-κB signaling pathway offers a clear and logical approach to elucidating its potential anti-inflammatory mechanism, moving beyond the assumption of COX inhibition. The successful execution of these experiments will provide valuable insights into the biological activity of this compound and its potential as a lead compound in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Methoxy-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-methoxy-2-naphthol, a key intermediate in the synthesis of various pharmaceuticals. The document details experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams for enhanced clarity.

Introduction

This compound is a crucial building block in organic synthesis, most notably as a precursor to non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis has been approached through several routes, each with distinct advantages and disadvantages concerning yield, scalability, and environmental impact. This guide focuses on the most prominently documented methods, providing detailed experimental procedures and quantitative data to aid researchers in selecting and implementing the most suitable pathway for their specific needs.

Primary Synthesis Pathway: Grignard Reaction of 6-Bromo-2-methoxynaphthalene

The most thoroughly documented and reliable method for synthesizing this compound proceeds via the Grignard reaction of 6-bromo-2-methoxynaphthalene, followed by oxidation. This pathway is notable for its high yield and the relative availability of the starting materials.

Synthesis of the Key Intermediate: 6-Bromo-2-methoxynaphthalene

The successful synthesis of this compound via the Grignard pathway is contingent on the efficient preparation of the starting material, 6-bromo-2-methoxynaphthalene. This intermediate is typically synthesized from 2-naphthol (B1666908) through a two-step process of bromination and subsequent methylation.

Workflow for the Synthesis of 6-Bromo-2-methoxynaphthalene from 2-Naphthol

Caption: Synthesis of 6-bromo-2-methoxynaphthalene from 2-naphthol.

Synthesis of this compound via Grignard Reagent

This stage involves the formation of a Grignard reagent from 6-bromo-2-methoxynaphthalene, which is then oxidized to yield the final product. The indirect oxidation through a boronic ester intermediate significantly improves the yield compared to direct oxidation.[1]

Workflow for the Synthesis of this compound

Caption: Grignard pathway to this compound.

Alternative Synthesis Pathways

While the Grignard-based synthesis is the most extensively detailed, other methods have been historically employed or are mentioned in the literature. These include caustic fusion of sulfonic acid salts and direct hydrolysis of aryl bromides.[1] However, detailed modern experimental protocols for these specific transformations to yield this compound are not as readily available.

Caustic Fusion of Sulfonic Acid Salts

This classical method involves the fusion of a sulfonate derivative with a strong base, typically sodium hydroxide, at high temperatures to introduce a hydroxyl group. While effective for the synthesis of 2,6-dihydroxynaphthalene (B47133) and its derivatives, specific protocols for this compound are not well-documented in contemporary literature.[1]

Direct Hydrolysis of Aryl Bromides

The direct displacement of the bromine atom in 6-bromo-2-methoxynaphthalene with a hydroxyl group is another potential pathway.[1] This reaction typically requires harsh conditions, such as high temperatures and pressures, and may be catalyzed by copper salts. Detailed experimental procedures for this specific conversion are sparse.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound and its primary intermediate.

Table 1: Synthesis of 6-Bromo-2-methoxynaphthalene from 2-Naphthol

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Bromination & Reduction | Bromine, Tin | Acetic Acid | Reflux | 4 | 73-88 | 101.5-103 | [1] |

| Methylation | Sulfuric Acid | Methanol (B129727) | Reflux | 4 | - | - | [1] |

Table 2: Synthesis of this compound from 6-Bromo-2-methoxynaphthalene

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Grignard Reaction & Oxidation | Mg, Trimethyl borate, H₂O₂ | THF | -10 to Reflux | ~1 | 65-71 | 149-151 | [1] |

Detailed Experimental Protocols

Preparation of 6-Bromo-2-methoxynaphthalene from 2-Naphthol[1]

-

Bromination of 2-Naphthol : In a suitable reaction vessel, 144 g (1 mole) of 2-naphthol is dissolved in a minimal amount of a suitable solvent. The solution is then treated with bromine.

-

Reduction : The hot solution from the bromination step is poured into water and filtered.

-

Methylation : The dried precipitate is mixed with a solution of 200 ml of concentrated sulfuric acid in 500 ml of technical methanol and heated to a vigorous reflux for 4 hours.

-

Work-up : The hot mixture is poured into 3 liters of ice and water, and the resulting solids are collected by filtration. The moist solid is triturated with 1 liter of hot 5% sodium hydroxide.

-

Purification : After chilling the mixture to solidify the oil, it is filtered, and the product is washed and dried. The crude 6-bromo-2-methoxynaphthalene is purified by distillation (b.p. 114–118°C at 0.2 mm). The overall yield is 173–208 g (73–88%), with a melting point of 101.5–103°C.

Preparation of this compound[1]

-

Grignard Reagent Formation : A 2-liter three-necked flask equipped with a condenser is charged with 27 g (1.1 mole) of magnesium turnings and flame-dried under a nitrogen atmosphere. A 200-ml portion of tetrahydrofuran (B95107) (THF) is added, along with approximately 95 g of 6-bromo-2-methoxynaphthalene and a small crystal of iodine. The mixture is heated to reflux until the reaction initiates. An additional 600 ml of THF is added along with the remaining 6-bromo-2-methoxynaphthalene (total of 237.4 g, 1 mole) to maintain a vigorous reflux. After the addition is complete and the spontaneous reflux subsides, the solution is heated to reflux for an additional 20 minutes.

-

Reaction with Trimethyl Borate : A 5-liter three-necked flask is charged with 125 ml (1.1 mole) of trimethyl borate and 600 ml of THF. The solution is cooled to -10°C. The previously prepared Grignard solution is added to the borate solution over 30 minutes, maintaining the temperature between -10°C and -5°C.

-

Oxidation : After stirring for an additional 15 minutes, 86 ml (1.5 mole) of chilled acetic acid is added at once. This is followed by the dropwise addition of a cold solution of 112 ml (1.1 mole) of 30% hydrogen peroxide in 100 ml of water over 15 minutes, while keeping the temperature below 0°C.

-

Work-up and Purification : The reaction mixture is allowed to warm to room temperature over 20 minutes and then poured into a separatory funnel. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by crystallization from a mixture of benzene (B151609) and hexane (B92381) to yield 113–124 g (65–71%) of this compound as white needles with a melting point of 149–151°C.

Conclusion

The synthesis of this compound is most reliably achieved through the Grignard reaction of 6-bromo-2-methoxynaphthalene. This method, along with the preparation of the necessary starting material from 2-naphthol, is well-documented and provides good to excellent yields. While alternative pathways such as caustic fusion and direct hydrolysis exist in principle, the lack of detailed and modern experimental protocols makes them less accessible for routine laboratory synthesis. The information provided in this guide should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Characteristics of 6-Methoxy-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 6-Methoxy-2-naphthol (CAS No: 5111-66-0), a key intermediate in organic synthesis. The information is presented to support research and development activities, with a focus on structured data, detailed experimental protocols, and logical workflows.

Core Physical and Chemical Properties

This compound, also known as 2-Hydroxy-6-methoxynaphthalene, is a bicyclic aromatic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development work.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2][3] |

| Molecular Weight | 174.20 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 148-152 °C | [1][2][4] |

| Boiling Point | 336.7 ± 15.0 °C (Predicted) | [1][4] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |

| pKa (Predicted) | 9.76 ± 0.40 | |

| CAS Number | 5111-66-0 | [1][2][3] |

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standard laboratory protocols for measuring the key characteristics of this compound.

The melting point is a crucial indicator of a solid compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction is recorded.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[2][3]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus is heated at a rapid rate initially to determine an approximate melting point.[2]

-

Measurement: The apparatus is allowed to cool. A second determination is then performed with a slow heating rate (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point.[4]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3][5]

Understanding a compound's solubility profile is essential for purification, formulation, and reaction condition selection.

Principle: A standardized amount of the solute is mixed with a specific volume of a solvent to determine if it dissolves at a given temperature.

Methodology (Qualitative):

-

Sample Preparation: Weigh approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, chloroform, methanol) in small portions to the test tube.[6]

-

Mixing: After each addition, vigorously shake or vortex the test tube for a consistent period (e.g., 30 seconds).[6][7]

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved, forming a homogeneous solution. If the compound dissolves, it is classified as soluble. If a significant amount of solid remains, it is classified as insoluble or slightly soluble.[7]

-

Systematic Testing: This process is repeated with a range of solvents of varying polarities (e.g., water, 5% NaOH, 5% HCl, ethanol, chloroform, hexanes) to build a comprehensive solubility profile.[8][9]

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

2.3.1 Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. This provides a "fingerprint" of the functional groups present.

Methodology (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10][11]

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[12][13]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the structure and chemical environment of atoms within a molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve an appropriate amount of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[14][15]

-

Transfer and Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[15]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physical and structural characterization of a solid organic compound like this compound.

Caption: Workflow for the Physical Characterization of this compound.

References

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. byjus.com [byjus.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 11. shimadzu.com [shimadzu.com]

- 12. azom.com [azom.com]

- 13. youtube.com [youtube.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

Navigating the Solubility Landscape of 6-Methoxy-2-naphthol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthol, a key intermediate in the synthesis of various pharmaceuticals and organic materials, presents a solubility profile that is crucial for its application in drug development, process chemistry, and materials science. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a discussion of the underlying physicochemical principles.

Qualitative Solubility of this compound

Initial screenings have provided a general understanding of this compound's solubility in a limited number of organic solvents. This information is useful for preliminary solvent selection in various experimental and industrial processes.

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

Quantitative Solubility of 2-Naphthol (B1666908) (Parent Compound)

Due to the scarcity of quantitative data for this compound, the solubility of its parent compound, 2-naphthol, is presented here to provide a comparative baseline. The presence of the methoxy (B1213986) group in this compound is expected to influence its polarity and hydrogen bonding capabilities, thus altering its solubility profile compared to 2-naphthol. Generally, the introduction of a methoxy group can either increase or decrease solubility in a particular solvent depending on the interplay of polarity and molecular packing.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Molar Solubility (mol/L) |

| Ethanol | 25 | 40.0 | 2.77 |

| Acetone | 25 | 45.0 | 3.12 |

| Toluene | 25 | 10.0 | 0.69 |

| Xylene | 25 | 8.0 | 0.55 |

| Heptane | 25 | 0.5 | 0.03 |

| 1-Butanol | 25 | 25.0 | 1.73 |

Note: This data is for 2-naphthol and serves as an estimation. Actual solubility of this compound will vary.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

For researchers requiring precise solubility data for this compound in specific organic solvents, the following detailed protocol outlines the widely accepted shake-flask method for determining thermodynamic solubility.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa (e.g., 4 mL or 20 mL)

-

Constant temperature orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. The required time may need to be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the samples accurately.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the selected solvent in units such as mg/mL, g/L, or mol/L, taking into account the dilution factor.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Logical relationship between molecular properties and solubility.

Conclusion

While a comprehensive quantitative solubility database for this compound in a wide array of organic solvents is yet to be established in the public domain, this guide provides the currently available qualitative information and a robust experimental protocol for its determination. By leveraging the provided methodology and considering the physicochemical properties of both the solute and the solvent, researchers and drug development professionals can systematically determine the solubility of this compound to facilitate its effective use in their respective applications. The solubility data of the parent compound, 2-naphthol, offers a useful, albeit approximate, reference point for initial experimental design. Further research to generate and publish comprehensive solubility data for this important compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to 6-Methoxy-2-naphthol (CAS: 5111-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-naphthol, with the CAS number 5111-66-0, is an aromatic organic compound and a derivative of naphthalene (B1677914).[1] Structurally, it features a hydroxyl group at the 2-position and a methoxy (B1213986) group at the 6-position of the naphthalene ring.[1] This molecule serves as a valuable building block in organic synthesis, notably as a key intermediate in the preparation of various biologically active molecules. Its significance is underscored by its application as a reactant in the development of sirtuin inhibitors, a class of molecules with therapeutic potential in oncology and neurodegenerative disorders.[1][2] Furthermore, it is recognized as a pharmaceutical impurity (Impurity H) of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[3][4] This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | References |

| CAS Number | 5111-66-0 | [5][6] |

| Molecular Formula | C₁₁H₁₀O₂ | [5][6] |

| Molecular Weight | 174.20 g/mol | [3][7] |

| Appearance | White to light yellow crystalline powder or solid | [8] |

| Melting Point | 148-152 °C | [1][7] |

| Boiling Point | 336.7 °C at 760 mmHg | [1] |

| Density | 1.193 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| pKa | 9.76 ± 0.40 (Predicted) | [1] |

| InChI Key | WWPKRXOOVICNJY-UHFFFAOYSA-N | [7] |

| SMILES | COc1ccc2cc(O)ccc2c1 | [7] |

Synthesis

A well-established and reliable method for the synthesis of this compound is through the Grignard reaction of 6-bromo-2-methoxynaphthalene, followed by oxidation. The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

6-bromo-2-methoxynaphthalene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal)

-

Trimethyl borate (B1201080)

-

Acetic acid

-

30% Hydrogen peroxide

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Saturated sodium chloride solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a condenser and under a nitrogen atmosphere, add magnesium turnings (1.1 mole equivalents).

-

Add a portion of anhydrous THF and a few crystals of iodine.

-

Add a small amount of 6-bromo-2-methoxynaphthalene (1.0 mole equivalent) and heat the mixture to initiate the reaction (reflux).

-

Once the reaction starts, add the remaining 6-bromo-2-methoxynaphthalene dissolved in anhydrous THF dropwise to maintain a gentle reflux.

-

After the addition is complete, continue to heat at reflux for an additional 20-30 minutes to ensure complete formation of the Grignard reagent.[2]

-

-

Boration and Oxidation:

-

In a separate flame-dried, three-necked flask under a nitrogen atmosphere, place trimethyl borate (1.1 mole equivalents) dissolved in anhydrous THF.

-

Cool this solution to -10 °C using an ice-salt bath.

-

Slowly add the prepared Grignard solution to the trimethyl borate solution while maintaining the temperature between -10 °C and -5 °C.

-

After the addition, stir the mixture for an additional 15 minutes.

-

To the reaction mixture, add chilled acetic acid (1.5 mole equivalents) all at once.

-

Subsequently, add a cold solution of 30% hydrogen peroxide (1.1 mole equivalents) dropwise, ensuring the temperature remains below 0 °C.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[2]

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and saturated sodium chloride solution.[2]

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.[2]

-

Analytical Methods

Accurate and reliable analytical methods are essential for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point):

| Parameter | Condition |

| Mobile Phase | Acetonitrile and water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration within the expected linear range of the detector.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters:

For a robust and reliable method, the following validation parameters should be assessed according to ICH guidelines:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. While experimental spectra for this specific compound are not widely published, predicted ¹H and ¹³C NMR data provide valuable guidance for its identification. The predicted chemical shifts are based on the analysis of structurally similar compounds, such as 2-naphthol (B1666908) and 6-methoxy-2-naphthaldehyde.

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | ~5.0-6.0 | broad singlet |

| Ar-H | ~7.0-7.8 | multiplet |

| -OCH₃ | ~3.9 | singlet |

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OCH₃ | ~55 |

| Ar-C | ~105-135 |

| Ar-C-O | ~155-160 |

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a frequency of 400 MHz or higher. Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Biological Activity and Signaling Pathways

The primary documented biological relevance of this compound is as a precursor in the synthesis of sirtuin inhibitors. Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including gene silencing, DNA repair, and metabolism. Their dysregulation has been implicated in aging, cancer, and neurodegenerative diseases.

While this compound itself has not been extensively studied for its direct biological effects or modulation of signaling pathways, its derivatives have shown inhibitory activity against sirtuins, particularly SIRT1 and SIRT2.

Sirtuin Inhibition Assay (General Protocol):

A common method to assess sirtuin inhibition is a fluorescence-based assay.

Principle:

The assay measures the deacetylation of a fluorogenic acetylated peptide substrate by a sirtuin enzyme. Upon deacetylation, a developer solution cleaves the peptide, releasing a fluorescent molecule. The fluorescence intensity is proportional to the enzyme activity.

Experimental Workflow:

-

Reagent Preparation: Prepare solutions of the sirtuin enzyme (e.g., SIRT1 or SIRT2), the fluorogenic acetylated peptide substrate, NAD⁺, and the test compound (dissolved in DMSO) in an appropriate assay buffer.

-

Reaction Setup: In a 96-well microplate, combine the sirtuin enzyme and the test compound at various concentrations.

-

Reaction Initiation: Start the reaction by adding the NAD⁺ and substrate solution.

-

Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes).

-

Development: Stop the reaction and initiate fluorescence development by adding a developer solution containing a protease.

-

Detection: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO vehicle). Determine the IC₅₀ value.

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE) should be used when handling this compound.

Hazard and Precautionary Statements:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask type N95 (US) or equivalent.

-

Hand Protection: Chemical-resistant gloves.

-

Eye Protection: Safety glasses or goggles.

-

Skin and Body Protection: Laboratory coat.

Conclusion

This compound is a versatile synthetic intermediate with established importance in medicinal chemistry, particularly in the development of sirtuin inhibitors. This technical guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and foundational methodologies for its analytical characterization. While the direct biological activity of this compound remains an area for further investigation, its role as a key building block for pharmacologically active molecules is well-documented. The information presented herein serves as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this important chemical entity.

References

- 1. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C11H10O2 | CID 288634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-甲氧基-2-萘酚 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. hmdb.ca [hmdb.ca]

- 8. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of 6-Methoxy-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Methoxy-2-naphthol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule, supported by detailed experimental protocols and data presented in a clear, tabular format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectral data for this compound. This data is compiled from publicly available spectral databases and peer-reviewed literature for closely related compounds, providing a reliable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~7.7 | d | ~9.0 |

| H3 | ~7.1 | d | ~2.5 |

| H4 | ~7.3 | dd | ~9.0, 2.5 |

| H5 | ~7.2 | d | ~2.5 |

| H7 | ~7.1 | dd | ~8.5, 2.5 |

| H8 | ~7.6 | d | ~8.5 |

| OCH₃ | ~3.9 | s | - |

| OH | Variable | br s | - |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~129.5 |

| C2 | ~155.0 |

| C3 | ~109.0 |

| C4 | ~129.0 |

| C4a | ~127.0 |

| C5 | ~106.0 |

| C6 | ~158.0 |

| C7 | ~119.0 |

| C8 | ~129.8 |

| C8a | ~135.0 |

| OCH₃ | ~55.5 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the characteristic absorption bands for this compound.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950, ~2850 | Medium | C-H stretch (methyl) |

| ~1620, ~1510 | Strong | C=C stretch (aromatic) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1210 | Strong | C-O stretch (phenol) |

| ~850, ~810 | Strong | C-H bend (out-of-plane) |

Sample Preparation: KBr wafer.

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The following table shows the expected absorption maxima (λ_max) for this compound in ethanol.

Table 4: UV-Vis Spectral Data of this compound

| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| ~225 | ~45,000 | Ethanol |

| ~265 | ~6,000 | Ethanol |

| ~320 | ~2,500 | Ethanol |

| ~335 | ~2,000 | Ethanol |

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Wafer Technique):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent wafer.

-

-

Data Acquisition: Place the KBr wafer in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded using a double-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as ethanol. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent (ethanol) and the sample cuvette with the prepared solution of this compound.

-

Scan the sample from approximately 200 to 400 nm to record the absorption spectrum and identify the wavelengths of maximum absorbance (λ_max).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 6-Methoxy-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of 6-Methoxy-2-naphthol. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Molecular Structure and Properties

This compound, also known as 2-Hydroxy-6-methoxynaphthalene, is a bicyclic aromatic compound.[1] Its structure consists of a naphthalene (B1677914) core substituted with a methoxy (B1213986) group at the 6-position and a hydroxyl group at the 2-position.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | [2][3] |

| Molecular Weight | 174.20 g/mol | [2][3] |

| IUPAC Name | 6-methoxynaphthalen-2-ol | [2] |

| CAS Number | 5111-66-0 | [1][2][3][4] |

| Melting Point | 148-152 °C | [3][4] |

| Boiling Point (Predicted) | 336.7 ± 15.0 °C | [4] |

| Density (Predicted) | 1.193 ± 0.06 g/cm³ | [4] |

| Appearance | Off-White to Light Brown Solid | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| pKa (Predicted) | 9.76 ± 0.40 | [4] |

Spectroscopic Profile

While specific experimental spectra for this compound require direct laboratory analysis, the expected spectroscopic characteristics can be predicted based on its molecular structure. These predictions are crucial for the identification and characterization of the compound.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons on the naphthalene ring, a singlet for the methoxy (-OCH₃) protons, and a singlet for the hydroxyl (-OH) proton. |

| ¹³C NMR | Resonances for the ten aromatic carbons of the naphthalene core and one for the methoxy carbon. |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), aromatic C-H stretching, C=C stretching of the aromatic ring, and C-O stretching for both the ether and phenol (B47542) functionalities.[5] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 174.20. |

Synthesis of this compound

This compound serves as a valuable starting material in various synthetic sequences.[6] A common and effective method for its preparation involves a multi-step process starting from 2-naphthol (B1666908).

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from 2-naphthol, proceeding through bromination, methylation, and a subsequent Grignard reaction.

Step 1: Bromination of 2-Naphthol

-

Dissolve 144 g (1 mole) of 2-naphthol in a suitable solvent.

-

Perform bromination according to standard procedures.

-

Pour the hot solution into water and filter to collect the precipitate.

Step 2: Methylation of the Brominated Intermediate

-

Mix the dry precipitate from Step 1 with a solution of 200 ml of concentrated sulfuric acid in 500 ml of technical methanol.

-

Heat the mixture to a vigorous reflux for 4 hours. An oily layer should separate during this period.

-

Pour the hot mixture into 3 liters of ice and water.

-

Remove the resulting solids by filtration.

-

Triturate the moist solid with 1 liter of hot 5% sodium hydroxide (B78521) solution.

-

Chill the mixture to solidify the oil, then filter, wash, and dry the product to yield 6-bromo-2-methoxynaphthalene.[6]

Step 3: Grignard Reagent Formation and Oxidation

-

Flame-dry a 2-liter three-necked flask equipped with a condenser and replace the atmosphere with nitrogen.

-

Add 27 g (1.1 mole) of magnesium turnings to the flask.

-

Add 200 ml of tetrahydrofuran (B95107) (THF), approximately 95 g of 6-bromo-2-methoxynaphthalene, and a small iodine crystal.

-

Heat the mixture to reflux until the reaction initiates and becomes spontaneous.

-

Add an additional 600 ml of THF along with the remaining 6-bromo-2-methoxynaphthalene (total of 237.4 g, 1 mole) to maintain a vigorous reflux.[6]

-

Once the Grignard reagent has formed, cool the solution and introduce a stream of dry air or oxygen to oxidize the organometallic intermediate.

-

Hydrolyze the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride to yield the final product, this compound.

Synthesis Workflow Diagram

References

6-Methoxy-2-naphthol: A Cornerstone for Pharmaceutical Synthesis

Introduction

6-Methoxy-2-naphthol is a pivotal starting material in the synthesis of numerous high-value pharmaceutical compounds. Its naphthalene (B1677914) core, functionalized with methoxy (B1213986) and hydroxyl groups, provides a versatile scaffold for building complex molecular architectures. This technical guide delves into the synthetic utility of this compound and its precursors, with a primary focus on the production of the widely used non-steroidal anti-inflammatory drugs (NSAIDs), Nabumetone (B1676900) and Naproxen. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Synthesis of Key Pharmaceutical Agents

Nabumetone Synthesis

Nabumetone, chemically known as 4-(6-methoxy-2-naphthalenyl)-2-butanone, is a widely prescribed NSAID.[1] Several synthetic strategies have been developed for its industrial production, often starting from precursors that can be derived from this compound.

One common approach involves the condensation of 6-methoxy-2-naphthaldehyde (B117158) with acetone, followed by selective hydrogenation.[2] Another route begins with the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) to yield 2-acetyl-6-methoxynaphthalene, a key intermediate. This intermediate can then be converted to Nabumetone through various condensation and reduction sequences.[3][4]

A notable process involves the reaction of 2-acetyl-5-bromo-6-methoxynaphthalene (B1268540) with an alkyl acetate (B1210297) in the presence of an alkaline alcoholate. The resulting intermediate, 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, undergoes catalytic hydrogenation to yield Nabumetone.[3][4] Continuous flow synthesis has also been explored as an efficient method for the large-scale production of Nabumetone.[2]

Naproxen Synthesis

Naproxen, (S)-2-(6-methoxy-2-naphthyl)propionic acid, is another prominent NSAID synthesized from precursors related to this compound.[5] A classical and widely adopted synthetic pathway commences with the Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene.[5]

This intermediate is then subjected to the Willgerodt-Kindler reaction, converting the acetyl group into a thioamide moiety.[5] Subsequent hydrolysis, methylation, and resolution of the racemic mixture afford the desired (S)-enantiomer of Naproxen.[5] Alternative methods include a one-pot synthesis involving halogenation, ketalization, rearrangement, and hydrolysis, which has been shown to achieve high yields.[6]

Quantitative Data Presentation

The following tables summarize the quantitative data for key transformations in the synthesis of Nabumetone and Naproxen, providing a comparative overview of different methodologies.

Table 1: Synthesis of Nabumetone Intermediates and Final Product

| Step | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Aldol Condensation | 6-methoxy-2-napthaldehyde, Acetone | NaOH (10% aq.) | Acetone/Water | 120 | 0.017 (1 min) | 4-(6-methoxynaphthalen-2-yl)-3-buten-2-one | >95 (Conversion) | [2] |

| Condensation | 2-acetyl-5-bromo-6-methoxynaphthalene, Ethyl Acetate | Sodium Ethoxide | Toluene (B28343) | Reflux | 3 | 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one | 85-95 | [4] |

| Hydrogenation | 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one | Pd/C, NaOH | Methanol | 25 | 1.5 | Nabumetone | 78.5 | [4] |

Table 2: Synthesis of Naproxen via Friedel-Crafts Acylation and Subsequent Steps

| Step | Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Friedel-Crafts Acylation | 2-Methoxynaphthalene | Acetyl Chloride, AlCl₃ | Nitrobenzene | 10.5-13 | 2 (stirring) + 12 (standing) | 2-Acetyl-6-methoxynaphthalene | 45-48 | [5] |

| Willgerodt-Kindler | 2-Acetyl-6-methoxynaphthalene | Sulfur, Morpholine | N/A | 140-150 | 2 | 4-[2-(6-Methoxy-2-naphthyl)acetyl]morpholide | 85-90 | [5] |

| Hydrolysis | 4-[2-(6-Methoxy-2-naphthyl)acetyl]morpholide | Conc. HCl | Diethyl ether | Reflux | 2 | 2-(6-methoxy-2-naphthyl)acetic acid | High | [5] |

| One-pot Rearrangement | 6-methoxy-2-propionyl naphthalene | Cupric halide | N/A | N/A | N/A | dl-Naproxen | 74.0-92.6 | [6] |

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (Naproxen Intermediate)

This protocol is adapted from a well-established procedure for the Friedel-Crafts acylation of 2-methoxynaphthalene.[7]

-

Preparation: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel with a drying tube.

-

Reagent Addition: The flask is charged with 200 ml of dry nitrobenzene, followed by 43 g (0.32 mole) of anhydrous aluminum chloride. After dissolution, 39.5 g (0.250 mole) of finely ground 2-methoxynaphthalene is added.

-

Acylation: The stirred solution is cooled to approximately 5°C using an ice bath. 25 g (0.32 mole) of redistilled acetyl chloride is added dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.

-

Reaction: The mixture is stirred in the ice bath for 2 hours and then allowed to stand at room temperature for at least 12 hours.

-

Work-up: The reaction mixture is cooled in an ice bath and poured into a beaker containing 200 g of crushed ice and 100 ml of concentrated hydrochloric acid.

-

Extraction and Purification: The two-phase mixture is transferred to a separatory funnel with chloroform. The organic layer is separated, washed with water, and then subjected to steam distillation to remove the nitrobenzene. The solid residue is dissolved in chloroform, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by distillation under vacuum and recrystallization from methanol.

Protocol 2: Synthesis of Nabumetone via Condensation and Hydrogenation

This protocol is based on a patented synthetic route.[4]

-

Condensation: In a suitable reactor, 2-acetyl-5-bromo-6-methoxynaphthalene is reacted with an alkyl acetate (e.g., ethyl acetate) in the presence of an alkaline alcoholate (e.g., sodium ethoxide) in a solvent such as toluene under reflux conditions for approximately 3 hours.

-

Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the solid product, 4-(5-bromo-6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one, is isolated by filtration, washed with water and the reaction solvent, and dried.

-

Catalytic Hydrogenation: The isolated intermediate is dissolved in a polar solvent like methanol. A base, such as sodium hydroxide, is added, followed by a palladium on carbon (Pd/C) catalyst.

-

Hydrogenation Reaction: The mixture is subjected to hydrogenation with hydrogen gas at room temperature for about 1.5 hours.

-

Work-up and Purification: After the reaction, the catalyst is filtered off, and the solvent is concentrated under vacuum. The residue is taken up in toluene and water, and the organic phase is separated and evaporated. The resulting crude Nabumetone is purified by recrystallization from isopropanol.

Visualizations: Synthetic Workflows and Biological Pathways

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways discussed.

Caption: Synthetic route to Nabumetone.

Caption: Key steps in Naproxen synthesis.

Biological Signaling Pathway

Nabumetone and Naproxen exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. The following diagram illustrates this mechanism of action.

Caption: Inhibition of prostaglandin (B15479496) synthesis by NSAIDs.

Conclusion

This compound and its immediate precursors, such as 2-methoxynaphthalene, are undeniably crucial building blocks in medicinal chemistry. The synthetic routes to major anti-inflammatory drugs like Nabumetone and Naproxen highlight the versatility of this chemical scaffold. The methodologies presented, from classic multi-step syntheses to modern continuous flow processes, demonstrate the ongoing innovation in the manufacturing of these essential medicines. A thorough understanding of these synthetic pathways, supported by detailed experimental data and clear visual aids, is indispensable for professionals engaged in pharmaceutical research and development.

References

- 1. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity [mdpi.com]

- 2. moodle2.units.it [moodle2.units.it]

- 3. EP0792860B1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 4. US5750793A - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. [One-pot synthesis of dl-naproxen by rearrangement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 6-Methoxy-2-naphthol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-2-naphthol, a key aromatic alcohol, holds a significant position in the landscape of pharmaceutical synthesis. While its direct biological signaling roles are not extensively documented, its importance as a pivotal intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Naproxen (B1676952), is well-established. This technical guide provides a comprehensive overview of the history, synthesis, and chemical properties of this compound, tailored for professionals in research and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader development of naphthol chemistry and the quest for effective anti-inflammatory agents. Naphthols, as derivatives of naphthalene, became crucial intermediates in the burgeoning synthetic dye industry in the late 19th and early 20th centuries.[1] 2-Naphthol (B1666908), in particular, proved to be a versatile precursor for a vast number of dyes and other organic compounds.[1]

The journey towards the synthesis and application of this compound gained momentum with the discovery and development of NSAIDs. The recognition of the therapeutic potential of naphthalene-based compounds led researchers to explore various derivatives. While a precise date for the initial discovery of this compound is not well-documented, its significance emerged with the industrial synthesis of Naproxen, a widely used NSAID for treating pain and inflammation.[2][3] this compound serves as a critical building block in several synthetic routes to Naproxen, solidifying its importance in medicinal chemistry.[3][4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5111-66-0 | [6] |

| Molecular Formula | C₁₁H₁₀O₂ | [6] |

| Molecular Weight | 174.20 g/mol | [6] |

| Melting Point | 148-152 °C | [7] |

| Boiling Point | 336.7±15.0 °C (Predicted) | |

| Appearance | Off-white to light brown solid | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | |

| pKa | 9.76±0.40 (Predicted) |

Table 2: Spectroscopic Data Summary

| Technique | Key Peaks/Signals |

| ¹H NMR | Data available in spectral databases. |

| ¹³C NMR | Data available in spectral databases. |

| IR | Data available in spectral databases. |

| Mass Spectrometry | Major fragments observed at m/z 174, 159, 131. |

Synthesis of this compound

The most common and well-documented synthesis of this compound starts from 2-naphthol. The process involves a three-step sequence: bromination, methylation, and a Grignard reaction followed by oxidation.

Synthetic Pathway Overview

The logical flow of the synthesis is outlined below, highlighting the transformation of the starting material through key intermediates to the final product.

Caption: Synthetic pathway from 2-Naphthol to this compound.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and detailed experimental methods.[8]

Step 1: Preparation of 6-Bromo-2-methoxynaphthalene from 2-Naphthol [8]

-

Bromination: In a suitable reaction vessel, 144 g (1 mole) of 2-naphthol is subjected to bromination. The hot solution is then poured into water and filtered.

-

Methylation: The dry precipitate from the previous step is mixed with a solution of 200 ml of concentrated sulfuric acid in 500 ml of technical methanol. The mixture is heated to a vigorous reflux for 4 hours.

-

Work-up: The hot mixture is poured into 3 liters of ice and water, and the resulting solids are collected by filtration. The moist solid is triturated with 1 liter of hot 5% sodium hydroxide. After chilling the mixture to solidify any oil, it is filtered, and the product is washed and dried.

-

Purification: The crude 6-bromo-2-methoxynaphthalene is purified by distillation at a boiling point of 114–118 °C (0.2 mm Hg). The overall yield for this two-step process is 173–208 g (73–88%).

Step 2: Preparation of this compound via Grignard Reaction [8]

-

Grignard Reagent Formation: A 2-liter three-necked flask equipped with a condenser is flame-dried, and the atmosphere is replaced with nitrogen. 27 g (1.1 mole) of magnesium turnings are added. A 200-ml portion of tetrahydrofuran (B95107) (THF) and several lumps of 6-bromo-2-methoxynaphthalene (totaling about 95 g) along with a small crystal of iodine are added. The mixture is heated to reflux until the reaction initiates. An additional 600 ml of THF is added with more of the bromide to maintain a vigorous reflux, until a total of 237.4 g (1 mole) of 6-bromo-2-methoxynaphthalene has been added. After the spontaneous reflux subsides, the dark solution is heated to reflux for an additional 20 minutes.

-